5,7-Dichloro-1,6-naphthyridin-2-ol
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Overview
Description
5,7-Dichloro-1,6-naphthyridin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, and a hydroxyl group at position 2 on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,6-naphthyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the naphthyridine ring.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
5,7-Dichloro-1,6-naphthyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without chlorine substitutions.
5,7-Dichloro-1,6-naphthyridin-2-one: A similar compound with a ketone group instead of a hydroxyl group.
3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-one: A derivative with additional substitutions on the naphthyridine ring.
Uniqueness
5,7-Dichloro-1,6-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N2O |
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Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,7-dichloro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-5-4(8(10)12-6)1-2-7(13)11-5/h1-3H,(H,11,13) |
InChI Key |
HVHGFXARPXYRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
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